molecular formula C16H19N3O3S B5713440 N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

Katalognummer B5713440
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: FSIIMMQDPJSZGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as DMXAA, is a synthetic compound that has gained attention for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Wirkmechanismus

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system. DMXAA has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. In addition, DMXAA has been found to increase the permeability of blood vessels within tumors, allowing immune cells to enter and attack the cancer cells.
Biochemical and Physiological Effects
DMXAA has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, DMXAA has been shown to reduce inflammation and inhibit angiogenesis, the process by which new blood vessels are formed. DMXAA has also been found to have an effect on the production of nitric oxide, a signaling molecule that plays a role in a variety of physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. However, there are also limitations to its use. DMXAA has a short half-life in the body, which may limit its effectiveness in clinical settings. In addition, it has been found to have toxic effects on the liver and kidneys at high doses.

Zukünftige Richtungen

There are several future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its effectiveness and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is interest in exploring the potential use of DMXAA in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Conclusion
DMXAA is a synthetic compound that has gained attention for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, and has the potential to enhance the effectiveness of other cancer treatments. While there are limitations to its use, DMXAA remains an area of active research and has the potential to be an important tool in the fight against cancer.

Synthesemethoden

DMXAA is synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzoyl chloride with 3-pyridylamine to form the intermediate 2,4-dimethyl-N-(3-pyridyl)benzamide. This intermediate is then treated with methylsulfonyl chloride and triethylamine to yield DMXAA.

Wissenschaftliche Forschungsanwendungen

DMXAA has been the subject of extensive scientific research due to its potential use in cancer therapy. Studies have shown that DMXAA has anti-tumor activity in a variety of cancer cell lines and animal models. In addition, DMXAA has been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Eigenschaften

IUPAC Name

2-(2,4-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-6-7-15(13(2)9-12)19(23(3,21)22)11-16(20)18-14-5-4-8-17-10-14/h4-10H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIIMMQDPJSZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.